3-Bromo-5-(methoxycarbonyl)benzoic acid
Overview
Description
3-Bromo-5-(methoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C9H7BrO4 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmaceutical Applications :
- Synthesis of SGLT2 inhibitors for diabetes therapy: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a similar compound, is a key intermediate in the manufacturing of SGLT2 inhibitors, which are promising for diabetes therapy (Zhang et al., 2022).
- Photodynamic therapy for cancer treatment: The synthesis and characterization of zinc phthalocyanine compounds with high singlet oxygen quantum yield for potential use in photodynamic therapy for cancer treatment involve derivatives of bromo-methoxybenzoic acid (Pişkin et al., 2020).
Chemical Reactivity and Structural Analysis :
- Understanding chemical reactivity: Studies on compounds such as 4-Bromo-3-(methoxymethoxy) benzoic acid help in predicting the reactivity through parameters like ionization energy, hardness, electrophilicity, and molecular electrostatic potential surface analysis (Yadav et al., 2022).
Material Science and Organic Synthesis :
- Synthesis of novel organic compounds: 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is synthesized from vanillin, demonstrating the potential for creating diverse organic materials (Zha Hui-fang, 2011).
- Luminescent properties in lanthanide coordination compounds: The influence of electron-withdrawing and electron-donating groups on the luminescent properties of lanthanide coordination compounds is studied using derivatives of benzoic acid (Sivakumar et al., 2010).
Environmental Science :
- Removal of heavy metals from aqueous solutions: Modified activated carbon with compounds like 2-hydroxy-5-methoxy benzoic acid is used for the removal of cobalt ions, demonstrating its application in environmental remediation (Gunjate et al., 2020).
Safety and Hazards
“3-Bromo-5-(methoxycarbonyl)benzoic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Properties
IUPAC Name |
3-bromo-5-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXJVAGZPJKDGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626694 | |
Record name | 3-Bromo-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161796-10-7 | |
Record name | 3-Bromo-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-(methoxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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